molecular formula C10H14N2O B2480563 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde CAS No. 1006496-13-4

3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2480563
CAS No.: 1006496-13-4
M. Wt: 178.235
InChI Key: HYKCXXILVTZQBI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H14N2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with propyl acetoacetate, followed by formylation using Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde is unique due to its specific cyclopropyl and propyl substituents, which can influence its reactivity and biological activity. These structural differences can result in varied interactions with molecular targets and distinct applications in research and industry .

Properties

IUPAC Name

3-cyclopropyl-1-propylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-5-12-6-9(7-13)10(11-12)8-3-4-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKCXXILVTZQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C2CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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